molecular formula C16H9Cl2F3N2O B4354054 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4354054
M. Wt: 373.2 g/mol
InChI Key: WKXYKDMWAFUNRX-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Suzuki coupling reaction between a dichlorophenyl boronic acid and a halogenated isoxazole intermediate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-6-(3,4-dichlorophenyl)-4-methylisoxazolo[5,4-b]pyridine: Similar structure but lacks the trifluoromethyl group.

    3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)isoxazolo[5,4-b]pyridine: Similar structure but has a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O/c17-10-4-3-8(5-11(10)18)12-6-9(16(19,20)21)13-14(7-1-2-7)23-24-15(13)22-12/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXYKDMWAFUNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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